5-Ethynylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCOCXUODHDEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethynylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-ethynylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, predicted chemical properties, and detail a robust synthetic methodology. This document is intended to serve as a valuable resource for researchers exploring the potential of this and related molecules in their work.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the world of organic and medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological importance is paramount.[1] This inherent bio-relevance has inspired chemists to explore a vast chemical space of substituted pyrimidines, leading to the discovery of a wide array of therapeutic agents with diverse activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The introduction of an ethynyl group at the 5-position of the 2-aminopyrimidine scaffold creates a molecule with unique electronic and steric properties, offering a versatile building block for further chemical elaboration. The terminal alkyne is a particularly useful functional handle for reactions such as the Sonogashira coupling and click chemistry, allowing for the construction of complex molecular architectures.[4]

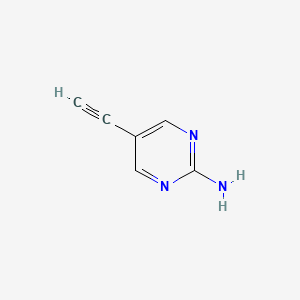

Molecular Structure and Identification

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is substituted with an amino group at the 2-position and an ethynyl group at the 5-position.

Molecular Formula: C₆H₅N₃[5]

Molecular Weight: 119.12 g/mol [5]

CAS Number: 857265-74-8[5]

Canonical SMILES: C1=C(C#C)N=C(N)N=C1

InChI Key: QZCOCXUODHDEBT-UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

While experimental data for this compound is not extensively reported in the literature, we can predict its physicochemical properties based on its structure and data from analogous compounds such as 2-aminopyrimidine and 5-ethynylpyridine-2-amine.

| Property | Predicted Value | Rationale/Comments |

| Melting Point (°C) | 140 - 160 | The presence of the amino group allows for hydrogen bonding, suggesting a relatively high melting point for a molecule of this size. 2-Aminopyrimidine has a melting point of 126 °C. The ethynyl group may increase crystal lattice packing efficiency. |

| Boiling Point (°C) | > 300 (decomposes) | Expected to be high due to polarity and hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The polar pyrimidine ring and amino group will confer solubility in polar solvents.[2] The ethynyl group is non-polar, but its effect on overall solubility is likely to be minor. |

| pKa (of the conjugate acid) | 3.0 - 4.0 | The pKa of 2-aminopyrimidine is approximately 3.5. The electron-withdrawing nature of the ethynyl group is expected to slightly decrease the basicity of the ring nitrogens. |

Spectroscopic Characterization (Expected)

The following sections describe the expected spectroscopic features of this compound based on the analysis of its functional groups and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and characteristic.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4, H6 | 8.0 - 8.5 | Singlet | N/A | These two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a single sharp peak in the aromatic region. |

| NH₂ | 5.0 - 6.0 | Broad Singlet | N/A | The chemical shift of the amino protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with residual water.[6] |

| C≡C-H | 3.0 - 3.5 | Singlet | N/A | The acetylenic proton is expected to appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | --- | | C2 | 160 - 165 | Carbon bearing the amino group. | | C4, C6 | 155 - 160 | Chemically equivalent carbons on the pyrimidine ring. | | C5 | 100 - 110 | Carbon attached to the ethynyl group. | | C ≡CH | 80 - 90 | Quaternary alkyne carbon. | | C≡C H | 70 - 80 | Terminal alkyne carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amino and ethynyl functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Notes |

| N-H | 3300 - 3500 | Asymmetric and symmetric stretching | Primary amines typically show two bands in this region.[7] |

| C≡C-H | 3250 - 3350 | Stretching | A sharp, strong band characteristic of a terminal alkyne. |

| C≡C | 2100 - 2150 | Stretching | A sharp, medium-intensity band. |

| N-H | 1600 - 1650 | Bending (scissoring) | A strong band.[7] |

| C=N, C=C | 1400 - 1600 | Ring stretching | Multiple bands are expected in the aromatic region. |

| C-N | 1250 - 1350 | Stretching | Aromatic amine C-N stretch.[7] |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak.

| Ion | Expected m/z | Notes |

| [M]⁺ | 119.05 | The molecular ion peak. |

| [M+H]⁺ | 120.06 | The protonated molecular ion, commonly observed in electrospray ionization (ESI). |

Synthesis of this compound

A robust and versatile method for the synthesis of this compound is a two-step procedure involving a Sonogashira cross-coupling reaction followed by deprotection.

Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

Step 1: Sonogashira Coupling

The first step involves the palladium- and copper-co-catalyzed cross-coupling of a 5-halo-2-aminopyrimidine (typically 2-amino-5-iodopyrimidine for higher reactivity) with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The TMS group serves to protect the terminal alkyne, preventing self-coupling reactions.

Reaction Mechanism: Sonogashira Coupling

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol (Representative)

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-iodopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)pyrimidin-2-amine.

Step 2: Deprotection of the Silyl Group

The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Experimental Protocol (Representative)

-

Dissolution: Dissolve 5-((trimethylsilyl)ethynyl)pyrimidin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 eq) dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional components: the pyrimidine ring, the amino group, and the ethynyl group.

-

Pyrimidine Ring: The pyrimidine ring can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atoms. It can also participate in nucleophilic aromatic substitution, particularly if further activated with electron-withdrawing groups or by N-oxidation.

-

Amino Group: The 2-amino group is a versatile functional handle for a variety of transformations, including N-alkylation, N-acylation, and the formation of ureas and thioureas. It also acts as an activating group for electrophilic substitution on the pyrimidine ring.

-

Ethynyl Group: The terminal alkyne is a highly valuable functional group for carbon-carbon bond formation. It can readily participate in:

-

Sonogashira Couplings: Further coupling with aryl or vinyl halides to extend the conjugated system.

-

Click Chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to form triazoles, a common linker in medicinal chemistry.

-

Hydration: To form the corresponding methyl ketone.

-

Reduction: To yield the corresponding ethyl or ethenyl-substituted pyrimidine.

-

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[3] The introduction of the 5-ethynyl group provides a vector for modifying the molecule's properties and exploring structure-activity relationships (SAR). Potential therapeutic areas for derivatives of this compound include:

-

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The 5-position is often a point of diversification to achieve potency and selectivity.

-

Antiviral Agents: 5-Substituted pyrimidine nucleoside analogs are a well-known class of antiviral drugs. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents.

-

Anticancer Agents: The antiproliferative activity of substituted pyrimidines is well-documented, with mechanisms of action including the inhibition of tubulin polymerization and other key cellular processes.[8]

-

Antimicrobial Agents: Pyrimidine derivatives have been extensively investigated for their antibacterial and antifungal activities.[2][9]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for the analogous 5-ethynylpyridin-2-amine, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its straightforward synthesis via Sonogashira coupling and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds. This guide has provided a comprehensive overview of its structure, predicted properties, and a representative synthetic protocol to aid researchers in their exploration of this promising chemical entity.

References

-

UCLA, Department of Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethynylpyridin-2-amine. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Liang, J. (Colin), Cochran, J. E., & Capani Jr., J. S. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]

-

Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Kumar, A., Singh, A., Kumar, S., Kumar, V., & Sharma, G. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Future Science OA, 3(3), FSO205. [Link]

- Jose, S. P., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1076.

-

Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gao, C., et al. (2022). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. Molecules, 27(7), 2289. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Fujii, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4437. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]<129::AID-NBM624>3.0.CO;2-V

-

Gawinecki, R., et al. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(9), 637-653. [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(4), 434-437. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylpyrazin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-5-amine. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 857265-74-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 5-Ethynylpyridin-2-amine | C7H6N2 | CID 21954827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

Introduction: Beyond the Steady State — Unveiling Transcriptional Dynamics

An In-depth Technical Guide to the Discovery and Application of Pyrimidine Analogs for Nascent RNA Analysis

For Researchers, Scientists, and Drug Development Professionals

Standard RNA sequencing (RNA-seq) provides a static snapshot of the cellular transcriptome, reflecting the steady-state abundance of RNA molecules. This level is a composite result of RNA synthesis, processing, and degradation.[1][2][3] However, to truly understand the immediate regulatory responses of a cell to stimuli, disease, or therapeutic intervention, we must measure transcription as it happens. This requires a focus on nascent RNA—the transcripts currently being synthesized by RNA polymerases.[4] The study of these newly transcribed molecules offers a high-resolution view of gene regulation, revealing the direct and immediate effects of cellular signals on the genome.

The primary challenge in analyzing nascent RNA is its transient nature and the difficulty of distinguishing it from the vast pool of pre-existing, more stable RNA molecules.[2][3][5][6] Many critical regulatory non-coding RNAs, such as enhancer RNAs (eRNAs), are synthesized and rapidly degraded, making them nearly invisible to conventional RNA-seq methods.[5][6] To overcome this, researchers have developed powerful metabolic labeling techniques that employ synthetic pyrimidine analogs. These analogs are fed to cells, incorporated into newly synthesized transcripts, and then used as a chemical handle to capture and identify the nascent transcriptome. This guide provides a deep dive into the core pyrimidine analogs, their associated experimental workflows, and their transformative applications in research and drug development.

Part 1: The Chemical Toolkit — Key Pyrimidine Analogs for Nascent RNA Labeling

The foundation of nascent RNA analysis lies in the cell's own metabolic pathways. By introducing uridine analogs that can be processed by cellular machinery, we can effectively tag transcripts in a time-dependent manner. Two pyrimidine analogs have become central to this field: 4-thiouridine (4sU) and 5-ethynyluridine (EU).

4-thiouridine (4sU): The Thiol-Containing Pioneer

4-thiouridine is a naturally occurring uridine derivative where the oxygen at position 4 is replaced by a sulfur atom.[7] When introduced to cells, it is readily taken up, converted to 4sU-triphosphate, and incorporated into RNA by RNA polymerases.[7]

-

Mechanism of Action & Capture: The key to 4sU's utility is the thiol (-SH) group. This group allows for thiol-specific biotinylation, where a biotin molecule is attached via a disulfide bond.[7] The biotinylated RNA can then be captured with high affinity using streptavidin-coated magnetic beads, effectively isolating the nascent transcripts from the unlabeled, pre-existing RNA pool.[7][8] This method, often called 4sU-tagging, provides a robust way to purify newly transcribed RNA for downstream analysis.[7]

5-ethynyluridine (EU): A Modern Tool Powered by Click Chemistry

5-ethynyluridine is a synthetic uridine analog modified with a terminal alkyne group at the 5th position.[9][10] Like 4sU, it is cell-permeable and incorporated into nascent RNA transcripts during elongation.[11][12][13]

-

Mechanism of Action & Capture: The alkyne handle on EU enables its detection and capture via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[9] After total RNA is isolated, an azide-modified biotin is "clicked" onto the EU-containing transcripts.[11][12] This covalent bond is extremely stable, and the biotinylated RNA can be purified using streptavidin beads.[12] The specificity of the click reaction provides a clean and reliable method for nascent RNA capture, forming the basis of commercial kits like the Click-iT® Nascent RNA Capture Kit.[12][14]

Critical Consideration: Potential for DNA Incorporation

While EU was initially reported to be a poor substrate for ribonucleotide reductase (RNR), the enzyme that converts ribonucleotides to deoxyribonucleotides, recent studies have shown that in some animal species (e.g., sea anemones), EU can be converted and incorporated into DNA.[15][16] This highlights the critical importance of performing proper controls, such as RNase and DNase treatment, to validate the specificity of labeling in any new model system.

| Feature | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |

| Modification | Thiol (-SH) group at position 4 | Alkyne group at position 5 |

| Capture Chemistry | Thiol-specific biotinylation (disulfide bond) | Copper-catalyzed "click" chemistry (covalent bond) |

| Key Advantage | Long history of use, basis for advanced methods like SLAM-seq. | Highly specific, stable, and efficient click reaction chemistry.[12] |

| Considerations | Biotinylation can be less efficient; purification protocols can be laborious.[17] | Potential for off-target DNA labeling in some organisms.[15][16] |

Part 2: Experimental Frameworks — From Labeling to Sequencing

The choice of pyrimidine analog dictates the subsequent experimental workflow. Here, we detail two major strategies: one based on 4sU that enables the study of RNA kinetics without physical separation, and one based on EU for direct capture and analysis.

Workflow A: 4sU-based Metabolic Labeling and SLAM-seq

Thiol-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is an innovative method that builds upon 4sU labeling. Instead of physically separating the labeled RNA, SLAM-seq introduces a chemical modification that is later read as a mutation during sequencing, allowing nascent transcripts to be identified bioinformatically.[2][3][18]

Scientific Rationale: The power of SLAM-seq lies in its ability to distinguish new and old RNA within the same sample. By treating 4sU-labeled RNA with iodoacetamide (IAA), the 4-thiouridine is alkylated. This modification causes reverse transcriptase to misincorporate a guanine (G) instead of an adenine (A) at that position during cDNA synthesis.[19] Consequently, in the final sequencing data, a thymine-to-cytosine (T>C) conversion marks the location of a 4sU molecule, definitively identifying the read as originating from a nascent transcript.[19] This approach avoids the potential biases of physical enrichment and provides a powerful tool for measuring RNA synthesis and turnover rates.[2][18]

Caption: The SLAM-seq workflow, from metabolic labeling to computational analysis.

Detailed Experimental Protocol: SLAM-seq

-

Cell Preparation & Labeling:

-

Seed cells to reach 50-80% confluency at the time of labeling, ensuring they are in an exponential growth phase.[3]

-

Causality: It is crucial to determine the optimal, non-toxic concentration of 4sU for your specific cell line, as high concentrations can affect cell viability and gene expression.[3] A typical starting point is 100 µM.

-

Add 4sU to the culture medium for the desired pulse duration. For studying rapid transcriptional changes, short pulses (e.g., 5-60 minutes) are used. For half-life studies, longer labeling times may be required.[19]

-

Trustworthiness: Protect 4sU solutions from light, as it is photoactivatable and can form crosslinks.[1][3]

-

-

RNA Isolation:

-

Lyse cells and isolate total RNA using a standard method like TRIzol extraction, followed by isopropanol precipitation.

-

-

Alkylation:

-

Resuspend 1-5 µg of total RNA in buffer.

-

Add freshly prepared iodoacetamide (IAA) to a final concentration of 10 mM.

-

Incubate for 15 minutes at 50°C in the dark.

-

Causality: This step is the chemical core of SLAM-seq, converting the thiol group on 4sU into a carboxyamidomethyl group, which induces the T>C conversion during reverse transcription.[19]

-

Purify the alkylated RNA using ethanol precipitation or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Proceed with a compatible RNA-seq library preparation protocol. 3' mRNA-Seq kits (like QuantSeq) are cost-effective and well-suited for this application as they reduce library bias.[19]

-

Perform high-throughput sequencing.

-

Workflow B: EU-based Nascent RNA Capture with Click Chemistry

This workflow focuses on the physical isolation of nascent RNA for direct analysis. It is straightforward and forms the basis of widely used commercial kits.

Scientific Rationale: The high stability and specificity of the bio-orthogonal click chemistry reaction ensure that only the EU-labeled (i.e., newly synthesized) RNA is biotinylated and captured.[12] This provides a very pure population of nascent transcripts that can be used in a wide range of downstream applications, from qPCR of specific genes to genome-wide sequencing.[12]

Caption: The EU-Click chemistry workflow for capturing and analyzing nascent RNA.

Detailed Experimental Protocol: Click-iT® Nascent RNA Capture (Adapted)

-

Cell Preparation & Labeling:

-

Culture cells to the desired confluency.

-

Add 5-ethynyl uridine (EU) to the culture medium. A typical final concentration is 0.1-1 mM, with an incubation time of 30-60 minutes.[13][20]

-

Causality: The optimal labeling time depends on the transcription rate of the gene of interest and the cell type. Shorter times provide a more precise snapshot of immediate transcriptional events.

-

-

RNA Isolation:

-

Harvest cells and isolate total RNA. Ensure the RNA is of high quality and free of contaminants.

-

-

Click Reaction:

-

Prepare a Click-iT® reaction cocktail containing the EU-labeled RNA, biotin azide, copper(II) sulfate (the catalyst precursor), and a reducing agent (to create the active Cu(I) catalyst).[11]

-

Incubate the reaction for 30 minutes at room temperature, protected from light.[20]

-

Trustworthiness: Use freshly prepared reaction cocktails as the copper catalyst is sensitive to oxidation.

-

-

Capture and Purification:

-

Add streptavidin magnetic beads to the reaction mixture to bind the biotinylated nascent RNA.[11]

-

Causality: Perform stringent washes to remove non-biotinylated, pre-existing RNA. This step is critical for ensuring the purity of the nascent RNA fraction.

-

Elute the captured nascent RNA from the beads. The RNA is now ready for analysis.

-

-

Downstream Applications:

-

The purified nascent RNA can be used directly for reverse transcription quantitative PCR (RT-qPCR), microarray analysis, or library preparation for next-generation sequencing.[12]

-

Part 3: Quality Control, Data Analysis, and Applications

Quality Control: A Self-Validating System

A robust nascent RNA analysis protocol must include checkpoints to validate the integrity of the experiment.

-

Nascent RNA Purity: A key indicator of successful enrichment is the ratio of reads mapping to exons versus introns. Since nascent transcripts have not yet been fully spliced, a high-quality library should have an exon-to-intron read density ratio close to 1.[21] A high ratio suggests contamination with mature, spliced mRNA.

-

rRNA Contamination: The vast majority of cellular RNA is ribosomal RNA (rRNA). Poor enrichment of nascent transcripts will result in a high percentage of rRNA reads in the final sequencing data. High-quality libraries typically have less than 20% rRNA alignment.[21]

-

Transcriptional Inhibition Control: A critical validation experiment involves treating cells with a transcription inhibitor, such as α-amanitin (which inhibits RNA Polymerase II), alongside the pyrimidine analog. A significant reduction in signal confirms that the labeling is dependent on active transcription.[22]

Computational Analysis

Analyzing nascent RNA-seq data requires specialized considerations beyond standard RNA-seq pipelines.[23]

-

For SLAM-seq: The primary analytical step is to identify T>C conversions in the sequencing reads. This allows for the direct quantification of reads originating from nascent transcripts versus pre-existing ones.

-

For Capture-based Methods: The data reveals the landscape of active transcription. Analysis focuses on identifying transcribed regions, including unstable transcripts like eRNAs and promoter-associated RNAs, which are often missed in steady-state analyses.[4][6]

-

Isoform Deconvolution: Nascent RNA data contains a mixture of precursor RNA isoforms. Simple analysis often defaults to assuming the longest annotated isoform, which can be inaccurate.[24] Computational tools like DENR (Deconvolution of Expression for Nascent RNA-sequencing data) have been developed to more accurately quantify isoform abundance at the pre-RNA level.[24]

Applications in Drug Discovery and Development

The ability to measure the immediate transcriptional output of a cell has profound implications for pharmaceutical research.

-

Target Identification and Validation: RNA-seq can reveal drug-induced changes in gene expression, helping to identify a drug's primary targets and pathways.[25][26][27] Nascent RNA analysis sharpens this picture, showing the very first transcriptional responses to a compound, long before these changes are reflected in the steady-state RNA or protein levels.[28]

-

Mechanism of Action Studies: By observing which genes are immediately up- or down-regulated upon drug treatment, researchers can elucidate a compound's mechanism of action and identify potential off-target effects with high sensitivity.[25][28]

-

Understanding Drug Resistance: Nascent RNA analysis can uncover the rapid transcriptional reprogramming that allows cells to evade therapy, identifying the genes and pathways involved in the development of drug resistance.[25][26][27] This knowledge is critical for designing combination therapies and overcoming treatment failure.

Conclusion

The development of pyrimidine analogs like 4sU and EU has revolutionized our ability to study the dynamics of gene expression. These tools, coupled with powerful biochemical and computational methods, allow researchers to move beyond static snapshots of the transcriptome and observe the process of transcription in real-time. For scientists in basic research and drug development, these techniques provide an unparalleled window into the immediate molecular events that govern cell function, disease progression, and therapeutic response, accelerating the pace of discovery and innovation.

References

-

Transient Transcriptome Sequencing. (n.d.). CD Genomics. Retrieved from [Link]

-

TT-seq maps the human transient transcriptome. (n.d.). RNA-Seq Blog. Retrieved from [Link]

-

TT-seq | Nascent Transcriptomics Core. (n.d.). Retrieved from [Link]

-

Transient transcriptome sequencing: development and applications in human cells. (n.d.). Retrieved from [Link]

-

Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including enhancer transcription. (2019, June 7). protocols.io. Retrieved from [Link]

-

SLAM-seq – Thiol-linked alkylation for the metabolic sequencing of RNA. (n.d.). RNA-Seq Blog. Retrieved from [Link]

-

Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq). (2017, September 25). protocols.io. Retrieved from [Link]

-

Computational Pipeline for Analyses of Genome-Wide Nascent Transcription from PRO-seq Data. (n.d.). KTH DIVA. Retrieved from [Link]

-

Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. (n.d.). PubMed. Retrieved from [Link]

-

Deconvolution of expression for nascent RNA-sequencing data (DENR) highlights pre-RNA isoform diversity in human cells. (n.d.). Bioinformatics | Oxford Academic. Retrieved from [Link]

-

SLAMseq: High-Throughput Metabolic Sequencing of RNA. (n.d.). Lexogen. Retrieved from [Link]

-

Sequencing cell-type-specific transcriptomes with SLAM-ITseq. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Computational analysis of RNA-seq. (n.d.). PubMed. Retrieved from [Link]

-

Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. (2013, August 8). PMC - NIH. Retrieved from [Link]

-

Leveraging RNA Sequencing in Pharmaceutical Research. (2023, October 9). Lab Manager. Retrieved from [Link]

-

Validation of nascent RNA labeling. (A) Schematics to show the designs... (n.d.). ResearchGate. Retrieved from [Link]

-

Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. (n.d.). PMC. Retrieved from [Link]

-

Exploring RNA transcription and turnover in vivo by using click chemistry. (2008, October 14). PNAS. Retrieved from [Link]

-

Protected pyrimidine nucleosides for cell-specific metabolic labeling of RNA. (n.d.). PMC - NIH. Retrieved from [Link]

-

The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. (2025, October 20). bioRxiv. Retrieved from [Link]

-

The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. (2025, December 27). ResearchGate. Retrieved from [Link]

-

Nascent RNA Analyses: Tracking Transcription and Its Regulation. (2020, June 1). PMC - NIH. Retrieved from [Link]

-

Analyzing nascent sequencing data. (2021, July 14). YouTube. Retrieved from [Link]

-

Solid phase chemistry to covalently and reversibly capture thiolated RNA. (n.d.). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

-

Thiol-linked alkylation of RNA to assess expression dynamics. (n.d.). PMC - NIH. Retrieved from [Link]

-

EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. (2021, August 25). protocols.io. Retrieved from [Link]

-

5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. (n.d.). Jena Bioscience. Retrieved from [Link]

-

Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (2024, October 16). Retrieved from [Link]

-

PEPPRO: quality control and processing of nascent RNA profiling data. (n.d.). PMC - NIH. Retrieved from [Link]

-

Click-iT® RNA Imaging Kits. (2009, June 11). Fisher Scientific. Retrieved from [Link]

-

RNA Sequencing in Drug Discovery and Development. (2023, October 10). Lexogen. Retrieved from [Link]

-

(C10365) Click-iT™ Nascent RNA Capture Kit, for gene expression analysis. (n.d.). CiteAb. Retrieved from [Link]

-

Thiol-linked alkylation for the metabolic sequencing of RNA. (2017, August 17). bioRxiv. Retrieved from [Link]

-

RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. (n.d.). CD Genomics. Retrieved from [Link]

-

Introduction to RNA-Seq and its applications to drug discovery and development. (n.d.). PubMed. Retrieved from [Link]

-

Capturing the interactome of newly transcribed RNA. (2018, February 12). PMC - NIH. Retrieved from [Link]

-

Pyrimidine analogue – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Pyrimidine Analogues. (2017, April 16). LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

Assessing the Design of Pyrimidine-Based Nucleoside Analogs Targeting Dengue and Zika RNA-Dependent RNA Polymerase: What are the Rules?. (2025, September 25). PubMed. Retrieved from [Link]

-

Labeling of Nascent RNA in C. elegans Intestine. (2025, September 9). bioRxiv. Retrieved from [Link]

-

Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

Nascent RNA analyses: tracking transcription and its regulation. (n.d.). Request PDF. Retrieved from [Link]

-

Effect of purine and pyrimidine analogues on growth and RNA metabolism in the soybean hypocotyl-the selective action of 5-fluorouracil. (n.d.). PubMed. Retrieved from [Link]

-

Pyrimidine and Purine Antimetabolites. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

Expanding a fluorescent RNA alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates. (n.d.). eScholarship. Retrieved from [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. rna-seqblog.com [rna-seqblog.com]

- 3. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]

- 4. youtube.com [youtube.com]

- 5. rna-seqblog.com [rna-seqblog.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]

- 13. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. citeab.com [citeab.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lubio.ch [lubio.ch]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. PEPPRO: quality control and processing of nascent RNA profiling data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Computational analysis of RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]

- 26. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 27. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]

- 28. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

The Pulse of the Transcriptome: A Technical Guide to 5-Ethynyluridine (5-EU) in Modern Transcriptomics

This guide provides an in-depth exploration of 5-Ethynyluridine (5-EU), a powerful tool for investigating the dynamics of RNA synthesis and decay. We will delve into the core principles of its application, from the underlying biochemical mechanisms to detailed experimental protocols and advanced downstream analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage metabolic labeling for a deeper understanding of the transcriptome. While the topic specifies 5-Ethynylpyrimidin-2-amine, the field has predominantly adopted its nucleoside derivative, 5-Ethynyluridine (5-EU), for transcriptomic applications. This guide will therefore focus on the extensive and well-documented use of 5-EU.

Introduction: Beyond the Static Transcriptome

Traditional transcriptomic analyses, such as standard RNA sequencing, provide a static snapshot of the total RNA population within a cell or tissue. While invaluable, these methods cannot distinguish between newly synthesized transcripts and pre-existing RNA molecules. This limitation obscures the dynamic processes of gene expression, such as rapid changes in transcription rates and RNA turnover, which are fundamental to cellular homeostasis, differentiation, and disease.[1][2]

Metabolic labeling with nucleoside analogs offers a solution by enabling the specific tagging and subsequent isolation of nascent RNA. 5-Ethynyluridine (5-EU) has emerged as a leading tool for this purpose, providing a non-radioactive and highly efficient method to study the kinetics of transcription and RNA turnover.[3][4]

The Core Principle: Metabolic Labeling and Bioorthogonal Chemistry

The application of 5-EU in transcriptomics is a two-step process that elegantly combines cellular metabolism with bioorthogonal chemistry.

2.1. Metabolic Incorporation of 5-Ethynyluridine

5-Ethynyluridine is a cell-permeable analog of the natural nucleoside, uridine. When introduced to cells or tissues, 5-EU is taken up and processed by the cell's own enzymatic machinery. Through the ribonucleoside salvage pathway, it is converted into 5-ethynyluridine triphosphate (EUTP).[4] This modified nucleotide is then recognized by RNA polymerases and incorporated into newly transcribed RNA in place of uridine.[4][5] A key advantage of 5-EU is that it is generally well-tolerated by cells at working concentrations and does not appear to have a significant global effect on the transcriptome.[1][6]

2.2. Click Chemistry for Detection and Isolation

The "ethynyl" group (a carbon-carbon triple bond) on the incorporated 5-EU serves as a bioorthogonal handle. This means it is chemically inert within the complex cellular environment but can be specifically targeted by an external reagent. The most common method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][7]

In this reaction, the alkyne group of 5-EU reacts with an azide-containing molecule to form a stable triazole ring.[7] This azide-containing molecule can be a fluorophore for imaging applications or a biotin tag for affinity purification of the labeled RNA.[2][8]

Experimental Workflows and Protocols

The versatility of 5-EU allows for a range of experimental designs to probe different aspects of RNA biology.

3.1. Pulse-Labeling for Nascent Transcript Analysis

This is the most direct application of 5-EU, designed to capture a snapshot of active transcription.

| Parameter | Recommendation | Rationale |

| 5-EU Concentration | 0.1 - 1 mM | Concentration should be optimized for cell type to maximize labeling and minimize potential toxicity.[9] |

| Labeling Duration | 30 minutes - 2 hours | Shorter times provide a more precise window of nascent transcription. Longer times may be needed for genes with low expression.[9] |

| Cell Density | 80-90% confluency | Ensures cells are in an active metabolic state for efficient uptake and incorporation of 5-EU. |

Protocol: Nascent RNA Capture

-

Cell Culture: Plate and grow cells to the desired confluency.

-

5-EU Labeling: Prepare labeling medium by dissolving 5-EU in pre-warmed growth media to the final desired concentration. Replace the existing media with the labeling medium and incubate for the chosen duration.[9]

-

RNA Isolation: Following labeling, lyse the cells and isolate total RNA using a standard protocol (e.g., Trizol or column-based kits).

-

Click Reaction: In a tube, combine the isolated RNA, biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate to allow the click reaction to proceed.

-

Purification of Labeled RNA: Add streptavidin-coated magnetic beads to the reaction mixture. The biotin on the nascent RNA will bind to the streptavidin, allowing for the specific capture of these transcripts using a magnet.[2]

-

Washing and Elution: Wash the beads to remove non-biotinylated (pre-existing) RNA. Elute the captured nascent RNA from the beads.

-

Downstream Analysis: The purified nascent RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for next-generation sequencing (EU-RNA-seq).[1]

3.2. Pulse-Chase Experiments for RNA Stability and Decay Rate Analysis

To measure the stability of transcripts, a "pulse" of 5-EU is followed by a "chase" with a high concentration of unlabeled uridine. This allows for the tracking of the labeled RNA population over time.[10][11]

Protocol: Pulse-Chase Experiment

-

Pulse: Label cells with 5-EU for a defined period (e.g., 2-24 hours) to ensure sufficient labeling of the transcripts of interest.[3]

-

Chase: Remove the 5-EU containing medium and replace it with fresh medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM).

-

Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).

-

RNA Isolation and Capture: For each time point, isolate total RNA and perform the click reaction and purification of EU-labeled RNA as described above.

-

Quantification: Quantify the amount of a specific transcript remaining at each time point using RT-qPCR.

-

Half-Life Calculation: The decay rate and half-life of the transcript can be calculated from the decrease in its abundance over the chase period.[12][13]

Advanced Applications in Transcriptomics

4.1. EU-RNA-seq: Sequencing the Nascent Transcriptome

By coupling 5-EU labeling with next-generation sequencing, researchers can obtain a genome-wide view of transcription at a specific moment in time. This is a powerful technique for identifying immediate transcriptional responses to stimuli.[9]

4.2. scEU-seq: Unveiling RNA Dynamics at Single-Cell Resolution

A recent and exciting development is the application of 5-EU labeling in single-cell RNA sequencing (scRNA-seq) workflows, a technique termed scEU-seq.[14] This method allows for the simultaneous quantification of both newly synthesized (EU-labeled) and pre-existing RNA within individual cells. This provides unprecedented resolution for studying the regulation of transcription and RNA decay during dynamic processes like cell differentiation and the cell cycle.[14]

Considerations and Limitations

While 5-EU is a powerful tool, it is essential to be aware of potential caveats:

-

Off-target DNA Incorporation: In some organisms and cell types, particularly those with high rates of proliferation, 5-EU can be converted to its deoxyribonucleotide form and incorporated into DNA.[15][16] It is crucial to perform appropriate controls, such as RNase treatment, to ensure the signal is specific to RNA.

-

Perturbation of RNA Metabolism: Recent studies have suggested that high concentrations or prolonged exposure to 5-EU may perturb nuclear RNA processing and export.[17][18] As with any labeling reagent, it is important to use the lowest effective concentration and shortest labeling time possible.

-

Cell-Type Specificity: The efficiency of 5-EU uptake and incorporation can vary between different cell types.[19] Therefore, optimization of labeling conditions is a critical first step in any new experimental system.

Conclusion

5-Ethynyluridine has revolutionized the study of transcriptomics by providing a robust and versatile method for labeling and isolating newly synthesized RNA. From bulk analysis of nascent transcription to the high-resolution dynamics revealed by scEU-seq, 5-EU offers researchers an invaluable window into the life cycle of a transcript. By carefully considering the experimental design and potential limitations, scientists can harness the power of this technology to gain deeper insights into the complex regulatory networks that govern gene expression in health and disease.

References

- The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US. (URL: )

- Click-iT® Nascent RNA Capture Kit - Thermo Fisher Scientific. (URL: )

- Invitrogen Click-iT Nascent RNA Capture Kit, for gene expression analysis 1 kit | Buy Online. (URL: )

- Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - US. (URL: )

-

Exploring RNA transcription and turnover in vivo by using click chemistry - PubMed Central. (URL: [Link])

-

EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. (URL: [Link])

-

RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing | Request PDF - ResearchGate. (URL: [Link])

-

Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC - NIH. (URL: [Link])

-

RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed. (URL: [Link])

-

Assessment of mRNA Decay and Calculation of Codon Occurrence to mRNA Stability Correlation Coefficients after 5-EU Metabolic Labeling | Springer Nature Experiments. (URL: [Link])

-

Assessment of mRNA Decay and Calculation of Codon Occurrence to mRNA Stability Correlation Coefficients after 5-EU Metabolic Labeling - PubMed. (URL: [Link])

-

5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience. (URL: [Link])

-

In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed. (URL: [Link])

-

Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC. (URL: [Link])

-

5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins | bioRxiv. (URL: [Link])

-

Validation of the 5-EU assay for nucleolar rRNA biogenesis on 68 known... - ResearchGate. (URL: [Link])

-

(PDF) The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis - ResearchGate. (URL: [Link])

-

scEU-seq reveals RNA life span at single-cell resolution. (URL: [Link])

-

5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed. (URL: [Link])

-

The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals | bioRxiv. (URL: [Link])

Sources

- 1. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Invitrogen Click-iT Nascent RNA Capture Kit, for gene expression analysis 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. abpbio.com [abpbio.com]

- 8. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of mRNA Decay and Calculation of Codon Occurrence to mRNA Stability Correlation Coefficients after 5-EU Metabolic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 13. Assessment of mRNA Decay and Calculation of Codon Occurrence to mRNA Stability Correlation Coefficients after 5-EU Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rna-seqblog.com [rna-seqblog.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Metabolic Labeling of RNA: Principles, Agents, and Applications

This in-depth technical guide provides a comprehensive overview of metabolic labeling agents for RNA, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this guide delves into the core principles, mechanistic underpinnings, and practical considerations for choosing and applying these powerful tools to unravel the complexities of RNA dynamics.

Introduction: Illuminating the Dynamic Transcriptome

The cellular transcriptome is not a static entity but a highly dynamic environment where RNA molecules are continuously synthesized, processed, and degraded. Understanding these kinetics is crucial for deciphering gene regulation in development, disease, and in response to therapeutic interventions. Metabolic labeling of RNA has emerged as a cornerstone technique for these investigations, allowing for the temporal tracking of newly synthesized transcripts within a complex cellular milieu.[1][2] This is achieved by introducing modified nucleosides into cellular metabolism, which are subsequently incorporated into nascent RNA. These chemical reporters then enable the selective isolation, visualization, or sequencing of the newly transcribed RNA population.[2] This guide will explore the key metabolic labeling agents, their underlying chemistries, and their applications in cutting-edge transcriptomic analyses.

Core Principles of Metabolic RNA Labeling

The fundamental principle of metabolic RNA labeling is the introduction of a modified nucleoside that can be distinguished from its endogenous counterpart. An ideal metabolic labeling agent should possess the following characteristics:

-

Cell Permeability: The agent must efficiently cross the cell membrane to become available for cellular enzymatic pathways.

-

Bio-orthogonality: The modifying chemical group should be inert to biological processes but selectively reactive with a specific probe for detection or enrichment.[3][4]

-

Efficient Incorporation: The modified nucleoside should be a good substrate for cellular kinases and RNA polymerases, leading to its incorporation into newly synthesized RNA.

-

Minimal Perturbation: The agent should exhibit low cytotoxicity and minimally interfere with normal cellular processes and RNA metabolism.[2]

The choice of a specific metabolic labeling agent depends on the experimental goals, the biological system under investigation, and the downstream analytical methods to be employed.

Key Metabolic Labeling Agents for RNA

Thiol-Containing Nucleosides: The Workhorse of Transcriptome Dynamics

4-thiouridine (4sU) is one of the most widely used metabolic labeling agents for studying RNA synthesis and decay.[2] As a uridine analog, it is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[2] The key to its utility lies in the thiol group at the 4-position of the pyrimidine ring.

Mechanism of Action and Detection:

The thiol group in 4sU allows for selective chemical modification. After isolation of total RNA, the 4sU-labeled transcripts can be biotinylated using reagents like HPDP-biotin or MTS-biotin.[5][6] This biotin tag then enables the affinity purification of the newly synthesized RNA using streptavidin-coated beads.[7]

Alternatively, recent advancements have led to methods that circumvent the need for biochemical enrichment. Techniques like SLAM-seq, TimeLapse-seq, and TUC-seq utilize chemical treatments that convert the 4sU into a cytidine analog.[8][9][10][11] This results in a U-to-C transition during reverse transcription and sequencing, allowing for the computational identification of newly synthesized transcripts from a standard RNA-seq dataset.[9][12]

Experimental Workflow: 4sU-based Metabolic Labeling and Analysis

Caption: Workflow for 4sU-based metabolic labeling and enrichment of nascent RNA.

Applications:

-

Measuring RNA half-lives: Pulse-chase experiments with 4sU are a standard method to determine the degradation rates of transcripts on a genome-wide scale.[1]

-

Transient Transcriptome Sequencing (TT-seq): This technique combines a short 4sU pulse with RNA fragmentation before enrichment to capture transient and short-lived RNA species.[5][7][13]

-

Single-cell SLAM-seq (scSLAM-seq): This method adapts the SLAM-seq principle to single-cell RNA sequencing, enabling the study of RNA dynamics at the single-cell level.

Considerations:

-

Labeling Time: The duration of the 4sU pulse is a critical parameter that needs to be optimized based on the biological question and the turnover rate of the transcripts of interest.[6][14]

-

Cytotoxicity: High concentrations of 4sU can be toxic to cells, so it is essential to determine the optimal, non-toxic concentration for the specific cell type being studied.[2][11]

Alkyne- and Azide-Modified Nucleosides: The Power of Click Chemistry

The advent of bioorthogonal chemistry has revolutionized the field of metabolic labeling.[3][4] Click chemistry, in particular the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for conjugating a probe to a metabolically incorporated nucleoside.[15][16]

5-Ethynyluridine (EU):

5-Ethynyluridine (EU) is a widely used uridine analog containing a terminal alkyne group.[17][18] It is cell-permeable and readily incorporated into nascent RNA.[15][17] The alkyne handle allows for the covalent attachment of azide-containing molecules, such as fluorescent dyes for imaging or biotin for affinity purification.[15][17][18]

Azide-Modified Nucleosides:

Conversely, azide-modified nucleosides can be incorporated into RNA and subsequently detected with alkyne-containing probes.[19][20] This "inverse" labeling strategy offers flexibility in experimental design.[21] Azide-modified nucleosides, such as 2'-azidoguanosine (AzG), have also been shown to be effective for labeling RNA in bacteria, a context where traditional agents are less effective.[22][23][24]

Mechanism of Action and Detection:

The core of this approach is the click reaction, a highly specific and efficient chemical ligation.[16] For EU-labeled RNA, an azide-functionalized molecule (e.g., a fluorescent probe or biotin-azide) is "clicked" onto the alkyne group of the incorporated EU.[15] This reaction is typically catalyzed by copper(I), although copper-free click chemistry variants like strain-promoted azide-alkyne cycloaddition (SPAAC) can be used to avoid copper-induced cytotoxicity in live-cell applications.[25][26]

Experimental Workflow: EU-based Metabolic Labeling and Click Chemistry Detection

Caption: Workflow for EU-based metabolic labeling and detection via click chemistry.

Applications:

-

Imaging Nascent RNA: EU labeling followed by click chemistry with a fluorescent azide is a powerful method for visualizing newly synthesized RNA in cells and tissues.[15][27][28]

-

Purification of Nascent RNA: Similar to 4sU, EU-labeled RNA can be biotinylated via a click reaction and subsequently purified.

-

In Vivo Labeling: EU has been used for metabolic labeling of RNA in whole organisms, providing insights into transcription dynamics in a physiological context.[27][28]

Considerations:

-

Copper Cytotoxicity: The copper catalyst used in the standard click reaction can be toxic to cells, which is a concern for live-cell imaging applications.[25] Copper-free click chemistry methods can mitigate this issue.

-

Specificity: While generally specific for RNA, there have been reports of EU being incorporated into DNA in some organisms, highlighting the need for proper controls.[29]

Comparison of Common RNA Metabolic Labeling Agents

| Feature | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | Azide-Modified Nucleosides |

| Chemical Handle | Thiol | Alkyne | Azide |

| Detection/Enrichment | Thiol-specific biotinylation, Chemical conversion (e.g., SLAM-seq) | Copper-catalyzed or strain-promoted azide-alkyne click chemistry | Copper-catalyzed or strain-promoted alkyne-azide click chemistry |

| Primary Applications | RNA half-life studies, TT-seq, SLAM-seq, TimeLapse-seq | Imaging nascent RNA, Affinity purification | Affinity purification, Labeling in specific contexts (e.g., bacteria) |

| Advantages | Well-established protocols, Enrichment-free sequencing methods available | High specificity and efficiency of click chemistry, Versatile for imaging and purification | "Inverse" labeling flexibility, Applicable in prokaryotes |

| Disadvantages | Potential for cytotoxicity at high concentrations | Copper toxicity in standard click reactions, Potential for off-target labeling in some species | Synthesis can be more complex |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 4-Thiouridine (4sU)

-

Cell Culture: Plate cells to achieve approximately 70-80% confluency at the time of labeling.

-

4sU Labeling: Prepare a stock solution of 4sU in a suitable solvent (e.g., DMSO or water). Add the 4sU stock solution to the cell culture medium to the desired final concentration (typically 50-500 µM, to be optimized for the cell line).[11]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 10 minutes for TT-seq or several hours for half-life studies).[14][30]

-

Harvesting: After incubation, wash the cells with ice-cold PBS to remove excess 4sU. Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen lysis reagent.

Protocol 2: Biotinylation of 4sU-labeled RNA

-

RNA Quantification: Quantify the isolated total RNA using a spectrophotometer.

-

Biotinylation Reaction: In a typical reaction, combine 50-100 µg of total RNA with a biotinylating reagent such as HPDP-biotin in a suitable buffer.

-

Incubation: Incubate the reaction at room temperature for 1.5-2 hours with rotation.

-

Purification: Remove excess, unreacted biotin by performing an isopropanol precipitation of the RNA.

Protocol 3: Affinity Purification of Biotinylated RNA

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.

-

Binding: Add the biotinylated RNA to the prepared beads and incubate for 30 minutes at room temperature with rotation to allow for binding.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA.

-

Elution: Elute the bound, 4sU-labeled RNA from the beads using a freshly prepared elution buffer containing a reducing agent like DTT.

-

Final Purification: Purify the eluted RNA using a standard RNA clean-up kit. The purified, newly synthesized RNA is now ready for downstream applications such as RNA sequencing.

Future Perspectives and Conclusion

The field of metabolic RNA labeling is continually evolving, with the development of new labeling agents and detection methods.[31] These advancements are pushing the boundaries of what is possible, enabling the study of RNA dynamics with ever-increasing temporal and spatial resolution. For researchers and drug development professionals, these tools provide an unprecedented opportunity to understand the intricate mechanisms of gene regulation and to identify novel therapeutic targets. By carefully selecting the appropriate metabolic labeling agent and experimental design, it is possible to gain deep insights into the dynamic life of RNA.

References

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]

-

Rabani, M., Levin, J. Z., Fan, L., Adiconis, X., Raychowdhury, R., Garber, M., ... & Friedman, N. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature biotechnology, 29(5), 436-442. [Link]

-

Nascent Transcriptomics Core. (n.d.). TT-seq. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Retrieved from [Link]

-

Hocek, M., & Fojta, M. (2022). Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Chemistry–A European Journal, 28(29), e202104322*. [Link]

-

Lexogen. (n.d.). SLAMseq RNA Kinetics Kits. Retrieved from [Link]

-

Yuan, J., Li, X., & Chen, X. (2020). AIR-seq–metabolic RNA labeling for probing RNA dynamics in bacteria. RNA Biology, 17(11), 1673-1675*. [Link]

-

Schwalb, B., Michel, M., Zacher, B., Frühauf, K., Demel, C., Tresch, A., & Gagneur, J. (2016). TT-seq maps the human transient transcriptome. Science, 352(6290), 1225-1228. [Link]

-

Sidoli, S., Garcia, B. A., & Kulej, K. (2019). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 31(8), 1776-1791*. [Link]

-

Baptista, M. A. P., & Dölken, L. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100651. [Link]

-

Schofield, J. A., Hector, R. D., Wang, I. X., Ciernia, A. V., & Graveley, B. R. (2018). TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding. Nature methods, 15(3), 221-225. [Link]

-

Uvarovskii, A., Naarmann-de Vries, I. S., & Dieterich, C. (2019). On the optimal design of metabolic RNA labeling experiments. PLoS computational biology, 15(8), e1007252. [Link]

-

Rinn, J. L., & Chang, H. Y. (2012). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Cold Spring Harbor protocols, 2012(12), pdb-top071037. [Link]

-

Kleiner, R. E. (2019). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 52(10), 2825-2834*. [Link]

-

Sital, S., van den Berg, S. J., van der Lelij, P., van der Weegen, Y., van den Heuvel, D. M., & van Vugt, M. A. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration. Acta neuropathologica communications, 9(1), 1-16. [Link]

-

Gregersen, L. H., Mitter, R., & Svejstrup, J. Q. (2020). Using TTchem-seq for profiling nascent transcription and measuring transcript elongation. Nature protocols, 15(2), 604-627. [Link]

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

-

Gasser, C., Riml, C., & Micura, R. (2022). Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. The Chemical Record, 22(5), e202100322*. [Link]

-

Gola, M. E., & Raines, R. T. (2018). Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry. Chemical Society Reviews, 47(16), 5973-5986*. [Link]

-

Li, X., Li, X., Wang, Y., Zhang, Y., Wang, J., & Wang, Q. (2020). Visualizing Newly Synthesized RNA by Bioorthogonal Labeling–Primed DNA Amplification. Analytical chemistry, 92(13), 8823-8830*. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Gregersen, L. H., Mitter, R., & Svejstrup, J. Q. (2020). Using TTchem-seq for profiling nascent transcription and measuring transcript elongation. Nature Protocols, 15(2), 604-627. [Link]

-

Liu, H., Wang, Y., & Zhou, X. (2022). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC chemical biology, 3(8), 920-931*. [Link]

-

Sital, S., van den Berg, S. J., van der Lelij, P., van der Weegen, Y., van den Heuvel, D. M., & van Vugt, M. A. (2021). In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration. Acta neuropathologica communications, 9(1), 94. [Link]

-

Wu, P., & Tor, Y. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. eScholarship. [Link]

-

Boehm, F., Gyoerffy, B., & Rentzsch, F. (2022). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]

-

Gasser, C., Brehm, A., & Micura, R. (2014). Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns. Bioconjugate chemistry, 25(1), 102-109*. [Link]

-

Mar-Aguilar, F., Tzani, I., & Ule, J. (2021). comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover. Briefings in bioinformatics, 22(6), bbab245*. [Link]

-

Riml, C., Amort, T., Rieder, D., Gasser, C., Lusser, A., & Micura, R. (2019). Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion. Methods in molecular biology (Clifton, N.J.), 1995, 137-151. [Link]

-

Courvan, M., Gasser, C., Riml, C., Amort, T., Rieder, D., & Lusser, A. (2022). Double metabolic labeling using 6sG and 4sU enables mRNA‐lifetime measurements in two conditions. FEBS Letters, 596(15), 1937-1949*. [Link]

-

Gasser, C., Brehm, A., & Micura, R. (2022). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & biomolecular chemistry, 20(44), 8683-8687*. [Link]

-

Schofield, J. A., Hector, R. D., Wang, I. X., Ciernia, A. V., & Graveley, B. R. (2018). TimeLapse-seq uses a convertible nucleoside approach to identify new transcripts in a sequencing experiment. ResearchGate. [Link]

-

Kleiner Lab. (2019). RNA metabolic labeling review published. Retrieved from [Link]

-

Schofield, J. A., Hector, R. D., Wang, I. X., Ciernia, A. V., & Graveley, B. R. (2018). Nascent RNA 4sU labelling and enrichment. ResearchGate. [Link]

-

Kawata, K., Wakida, H., Yamada, T., Taniue, K., Han, H., Seki, M., ... & Akimitsu, N. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA, 26(6), 701-713. [Link]

-

Yuan, J., Li, X., & Chen, X. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. RNA biology, 17(11), 1673-1675. [Link]

-

Mayer, A., & Wagenknecht, H. A. (2024). Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic acids research, 52(14), 7625-7636*. [Link]

-

Longdom Publishing. (n.d.). A Brief Note on Metabolic Labeling of RNA. Retrieved from [Link]

-

Kleiner, R. E., & Hang, H. C. (2020). Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2′-Azidocytidine. Journal of the American Chemical Society, 142(34), 14417-14421*. [Link]

-

Mar-Aguilar, F., Tzani, I., & Ule, J. (2021). A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover. Briefings in bioinformatics, 22(6), bbab245. [Link]

-

Longdom Publishing. (n.d.). A Brief Note on Metabolic Labeling of RNA. Retrieved from [Link]

-

Riml, C., Amort, T., Rieder, D., Gasser, C., Lusser, A., & Micura, R. (2019). Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. Springer Nature Experiments. [Link]

-

Sidoli, S., Garcia, B. A., & Kulej, K. (2019). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant cell, 31(8), 1776-1791. [Link]

Sources

- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]

- 6. On the optimal design of metabolic RNA labeling experiments | PLOS Computational Biology [journals.plos.org]

- 7. Using TTchem-seq for profiling nascent transcription and measuring transcript elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SLAMseq RNA Kinetics Kits | Lexogen [lexogen.com]

- 9. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using TTchem-seq for profiling nascent transcription and measuring transcript elongation | Springer Nature Experiments [experiments.springernature.com]

- 14. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rna-seqblog.com [rna-seqblog.com]

- 23. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. longdom.org [longdom.org]